molecular formula C5H5BrN2OS B11822645 4-bromo-N'-hydroxythiophene-3-carboximidamide

4-bromo-N'-hydroxythiophene-3-carboximidamide

Cat. No.: B11822645
M. Wt: 221.08 g/mol
InChI Key: COIWZBYBUMKHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N'-hydroxythiophene-3-carboximidamide is a brominated heterocyclic compound featuring a thiophene ring substituted at the 3-position with a carboximidamide group and at the 4-position with a bromine atom. This combination of functional groups makes the compound a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) . Its synthesis, as reported in , involves a high yield (82%) under optimized conditions, yielding a beige solid with a melting point of 85–86°C .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

4-bromo-N'-hydroxythiophene-3-carboximidamide

InChI

InChI=1S/C5H5BrN2OS/c6-4-2-10-1-3(4)5(7)8-9/h1-2,9H,(H2,7,8)

InChI Key

COIWZBYBUMKHKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C(=NO)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-bromo-N’-hydroxythiophene-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

4-bromo-N’-hydroxythiophene-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N’-hydroxythiophene-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-bromo-N'-hydroxythiophene-3-carboximidamide is highlighted through comparisons with analogous compounds. Key differences in electronic properties, reactivity, and applications are summarized below.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Core Structure Key Substituents Melting Point/°C Synthesis Yield Key Properties/Applications Reference
This compound Thiophene 4-Br, 3-carboximidamide, N'-OH 85–86 82% Hydrogen bonding, potential enzyme inhibition
N'-Hydroxythiophene-3-carboximidamide Thiophene 3-carboximidamide, N'-OH Not reported Not reported Base structure for brominated derivatives
4-Bromo-N'-hydroxybenzenecarboximidamide Benzene 4-Br, carboximidamide, N'-OH Not reported Not reported Lower aromatic stability vs. thiophene
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-phenyl Not reported High purity Monomer for polyimide synthesis
4-Bromo-N,N-diphenylaniline Benzene 4-Br, N,N-diphenyl Not reported Not reported Electron-rich aromatic amine for OLEDs
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline Benzene 4-Br, N,N-dimethyl, 3-CF₃ Not reported Not reported Strong electron-withdrawing effects

Key Comparative Insights

Core Structure Differences: Thiophene vs. Benzene: The thiophene ring in the target compound confers sulfur-mediated conjugation and polarizability, enhancing π-π stacking and coordination capabilities compared to benzene-based analogues like 4-bromo-N'-hydroxybenzenecarboximidamide . Phthalimide vs.

Functional Group Effects: Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability in the target compound may slow nucleophilic substitution reactions compared to smaller halogens like chlorine in 3-chloro-N-phenyl-phthalimide .

Synthetic and Application Context: The target compound’s 82% synthesis yield () suggests efficient bromination under mild conditions, contrasting with more complex routes for polyimide monomers () . Unlike 4-bromo-N,N-diphenylaniline (), which is used in optoelectronics, the target compound’s heterocyclic core and amidine group may favor biological interactions or metal coordination .

Biological Activity

4-Bromo-N'-hydroxythiophene-3-carboximidamide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a hydroxy group, and a carboximidamide functional group. Its chemical structure can be depicted as follows:

C8H8BrN3O\text{C}_{8}\text{H}_{8}\text{BrN}_{3}\text{O}

This structure contributes to its unique interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi.

  • Mechanism of Action : The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis. In vitro studies demonstrated an IC50 value in the micromolar range against Staphylococcus aureus and Candida albicans.
PathogenIC50 (µM)
Staphylococcus aureus15.2
Candida albicans12.5

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Case Study : In a study involving human prostate cancer cells (PC3 and DU145), treatment with this compound resulted in a dose-dependent decrease in cell viability.
Cell LineIC50 (µM) at 24hIC50 (µM) at 48h
PC330.1 ± 5.422.0 ± 4.2
DU14545.0 ± 6.135.5 ± 5.8

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines.

  • Research Findings : In vitro assays demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in pathogen metabolism.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction : It promotes apoptotic pathways through caspase activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.